Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

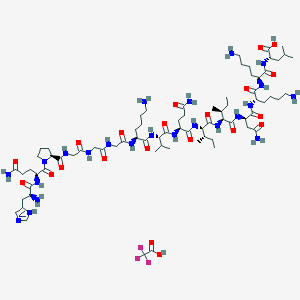

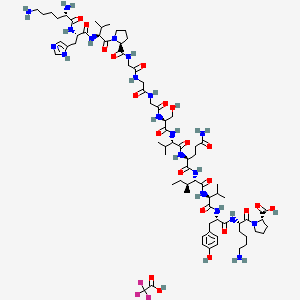

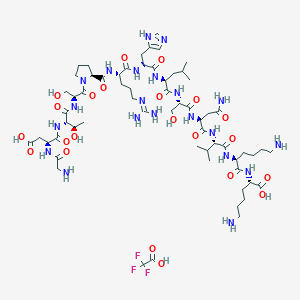

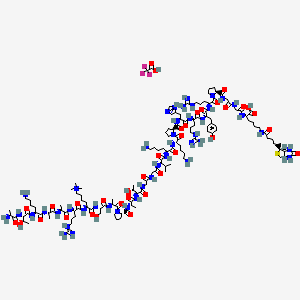

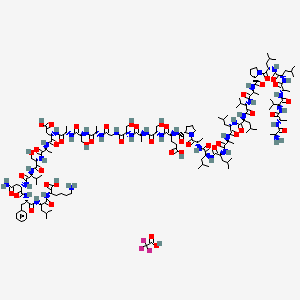

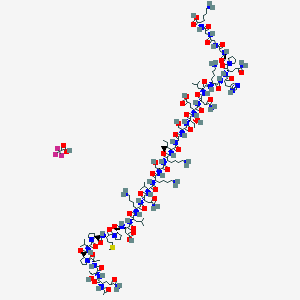

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a 31-amino acid long peptide derived from the Repeat 1 domain . The peptide sequence is Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys .

Molecular Structure Analysis

The molecular weight of this compound is 3299.8 . Its chemical formula is C₁₄₃H₂₄₀N₄₂O₄₅S .Physical And Chemical Properties Analysis

The salt form of this compound is Trifluoroacetate . It should be stored at a temperature below -15°C .Wissenschaftliche Forschungsanwendungen

Structure of Tau Peptide Fragments : Acetyl-Tau Peptide constructs have been analyzed to understand the structure of core nucleation sites for the formation of amyloid fibrils in neurodegenerative diseases. Research shows that these peptides form orthogonal unit cells of beta-sheets, indicating a cross-beta conformation, which is crucial for understanding the structural basis of neurofibrillary tangles in diseases like Alzheimer's (Inouye et al., 2006).

Associational and Conformational Behaviors : Studies have compared the behavior of different tau repeat fragments to clarify their role in filamentous assembly. The conformational changes from random structures to alpha-helical structures have been monitored, providing insights into the molecular mechanisms of tau protein aggregation (Minoura et al., 2004).

Tau Protein Aggregation and Neurodegenerative Diseases : Research has focused on the role of tau protein aggregation in neurodegenerative diseases. The interaction of various tau peptide fragments and their implications for filament formation and disease pathology have been studied, enhancing our understanding of the molecular basis of diseases like Alzheimer's (von Bergen et al., 2000).

Role of Repeat Structures in Tau Protein : Studies on the self-aggregation features of different repeat peptides of tau protein have been conducted to understand their role in the transformation of tau protein into a pathological entity, which is crucial for Alzheimer's research (Tomoo et al., 2005).

Impact of Tau Modifications on Disease : The impact of modifications like phosphorylation and acetylation on tau protein and their implications for neurodegenerative diseases have been investigated. These studies help in understanding how post-translational modifications influence tau protein function and its involvement in disease processes (Xu et al., 2016).

Wirkmechanismus

Target of Action

The primary target of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the Tau protein . This peptide is a part of the Tau protein and can be found by peptide screening . The Tau protein plays a crucial role in neuronal signaling .

Mode of Action

It is known that it can interact with other proteins, potentially affecting their function . This interaction can lead to changes in the biochemical pathways within the cell .

Biochemical Pathways

It is likely that it affects the pathways related to tau protein function and neuronal signaling .

Result of Action

It is known that it can interact with other proteins, potentially affecting their function .

Action Environment

The action, efficacy, and stability of this peptide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the peptide’s conformation and, consequently, its interaction with other proteins .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H240N42O45S.C2HF3O2/c1-16-75(10)114(135(221)157-67-109(198)162-96(68-186)130(216)181-116(78(13)189)138(224)167-86(42-45-110(199)200)120(206)173-93(60-104(151)193)126(212)170-90(57-71(2)3)123(209)163-81(31-17-22-47-144)117(203)172-92(59-80-63-153-70-158-80)125(211)168-87(41-44-103(150)192)140(226)183-53-27-36-98(183)131(217)156-65-107(196)154-64-106(195)155-66-108(197)161-89(143(229)230)35-21-26-51-148)179-121(207)84(34-20-25-50-147)165-129(215)97(69-187)176-119(205)83(33-19-24-49-146)166-136(222)112(73(6)7)177-128(214)94(61-105(152)194)174-118(204)82(32-18-23-48-145)164-124(210)91(58-72(4)5)171-127(213)95(62-111(201)202)175-133(219)99-37-29-54-184(99)141(227)88(46-56-231-15)169-132(218)100-38-30-55-185(100)142(228)113(74(8)9)178-134(220)101-39-28-52-182(101)139(225)76(11)159-137(223)115(77(12)188)180-122(208)85(160-79(14)190)40-43-102(149)191;3-2(4,5)1(6)7/h63,70-78,81-101,112-116,186-189H,16-62,64-69,144-148H2,1-15H3,(H2,149,191)(H2,150,192)(H2,151,193)(H2,152,194)(H,153,158)(H,154,196)(H,155,195)(H,156,217)(H,157,221)(H,159,223)(H,160,190)(H,161,197)(H,162,198)(H,163,209)(H,164,210)(H,165,215)(H,166,222)(H,167,224)(H,168,211)(H,169,218)(H,170,212)(H,171,213)(H,172,203)(H,173,206)(H,174,204)(H,175,219)(H,176,205)(H,177,214)(H,178,220)(H,179,207)(H,180,208)(H,181,216)(H,199,200)(H,201,202)(H,229,230);(H,6,7)/t75-,76-,77+,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,112-,113-,114-,115-,116-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJMPPBWSMLNCU-XQURFICQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H241F3N42O47S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.